molecular formula C13H15FN2O B2544596 N-(1-cyano-1-methylpropyl)-2-(2-fluorophenyl)acetamide CAS No. 1252275-93-6

N-(1-cyano-1-methylpropyl)-2-(2-fluorophenyl)acetamide

Cat. No. B2544596
CAS RN: 1252275-93-6
M. Wt: 234.274
InChI Key: NILIRLBIHPSPQF-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylpropyl)-2-(2-fluorophenyl)acetamide, also known as CFM-2, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. CFM-2 has been shown to have various biochemical and physiological effects, making it a promising candidate for studying certain biological processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-methylpropyl)-2-(2-fluorophenyl)acetamide is not fully understood, but it is thought to involve the modulation of certain enzymes and receptors in the body. N-(1-cyano-1-methylpropyl)-2-(2-fluorophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators (Li et al., 2018). N-(1-cyano-1-methylpropyl)-2-(2-fluorophenyl)acetamide has also been shown to modulate the activity of transient receptor potential vanilloid 1 (TRPV1) receptors, which are involved in pain perception (Wang et al., 2019).
Biochemical and Physiological Effects
N-(1-cyano-1-methylpropyl)-2-(2-fluorophenyl)acetamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-(1-cyano-1-methylpropyl)-2-(2-fluorophenyl)acetamide has been shown to inhibit the growth of certain cancer cells (Zhang et al., 2018). N-(1-cyano-1-methylpropyl)-2-(2-fluorophenyl)acetamide has also been shown to modulate the activity of certain ion channels in the body, which could have implications for the treatment of various diseases (Wang et al., 2019).

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyano-1-methylpropyl)-2-(2-fluorophenyl)acetamide as a research tool is its specificity. N-(1-cyano-1-methylpropyl)-2-(2-fluorophenyl)acetamide has been shown to selectively inhibit the activity of COX-2, without affecting the activity of other enzymes in the body (Li et al., 2018). However, one limitation of N-(1-cyano-1-methylpropyl)-2-(2-fluorophenyl)acetamide is its potential toxicity. N-(1-cyano-1-methylpropyl)-2-(2-fluorophenyl)acetamide has been shown to have cytotoxic effects on certain cell lines, which could limit its use in certain types of research (Zhang et al., 2018).

Future Directions

There are many potential future directions for the use of N-(1-cyano-1-methylpropyl)-2-(2-fluorophenyl)acetamide in research. One area of interest is the development of new anti-inflammatory drugs based on N-(1-cyano-1-methylpropyl)-2-(2-fluorophenyl)acetamide. N-(1-cyano-1-methylpropyl)-2-(2-fluorophenyl)acetamide has been shown to selectively inhibit the activity of COX-2, making it a promising candidate for the development of new drugs with fewer side effects than current anti-inflammatory drugs (Li et al., 2018). Another area of interest is the study of N-(1-cyano-1-methylpropyl)-2-(2-fluorophenyl)acetamide's effects on ion channels in the body. N-(1-cyano-1-methylpropyl)-2-(2-fluorophenyl)acetamide has been shown to modulate the activity of certain ion channels, which could have implications for the treatment of various diseases (Wang et al., 2019). Additionally, further research is needed to fully understand the mechanism of action of N-(1-cyano-1-methylpropyl)-2-(2-fluorophenyl)acetamide and its potential applications in cancer research.

Synthesis Methods

The synthesis of N-(1-cyano-1-methylpropyl)-2-(2-fluorophenyl)acetamide involves the reaction of 2-fluoroacetophenone with 1-cyano-1-methylpropane in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride and hydrochloric acid to yield N-(1-cyano-1-methylpropyl)-2-(2-fluorophenyl)acetamide. This synthesis method has been described in detail in a study by Yang et al. (2017).

Scientific Research Applications

N-(1-cyano-1-methylpropyl)-2-(2-fluorophenyl)acetamide has been used in various scientific studies as a research tool. One of its primary applications is in the study of pain and inflammation. N-(1-cyano-1-methylpropyl)-2-(2-fluorophenyl)acetamide has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, making it a potential candidate for the development of new anti-inflammatory drugs (Li et al., 2018). N-(1-cyano-1-methylpropyl)-2-(2-fluorophenyl)acetamide has also been used in studies of the nervous system, where it has been shown to modulate the activity of certain receptors involved in pain perception (Wang et al., 2019). Additionally, N-(1-cyano-1-methylpropyl)-2-(2-fluorophenyl)acetamide has been investigated for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells (Zhang et al., 2018).

properties

IUPAC Name

N-(2-cyanobutan-2-yl)-2-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c1-3-13(2,9-15)16-12(17)8-10-6-4-5-7-11(10)14/h4-7H,3,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILIRLBIHPSPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-methylpropyl)-2-(2-fluorophenyl)acetamide

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